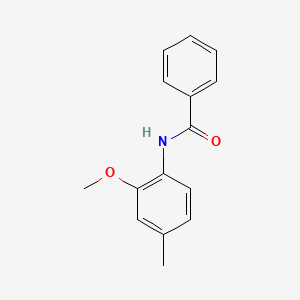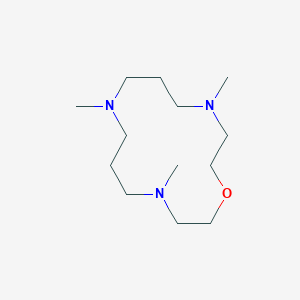
(Phenylselanyl)cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylselanyl)cyclooctane is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Phenylselanyl)cyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctene with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to those used in laboratory settings. The scalability of the reaction may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylselanyl)cyclooctane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted cyclooctane derivatives.
Applications De Recherche Scientifique
(Phenylselanyl)cyclooctane has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate redox homeostasis and induce apoptosis in cancer cells.
Industry: It is used in the synthesis of other organoselenium compounds and as a precursor for various chemical transformations.
Mécanisme D'action
The mechanism of action of (Phenylselanyl)cyclooctane involves its ability to interact with biological molecules through redox reactions. The phenylselanyl group can undergo oxidation and reduction, influencing cellular redox balance. This redox activity allows the compound to modulate the activity of enzymes such as glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Cyclooctane: A simple cycloalkane with a similar ring structure but lacking the phenylselanyl group.
Phenylselenol: Contains a phenylselanyl group but lacks the cyclooctane ring.
Selenocysteine: An amino acid containing selenium, often referred to as the 21st amino acid.
Uniqueness: (Phenylselanyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylselanyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
134076-58-7 |
|---|---|
Formule moléculaire |
C14H20Se |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
phenylselanylcyclooctane |
InChI |
InChI=1S/C14H20Se/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-13H,1-3,5-6,9-10H2 |
Clé InChI |
JZEQWJVTZRHLGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


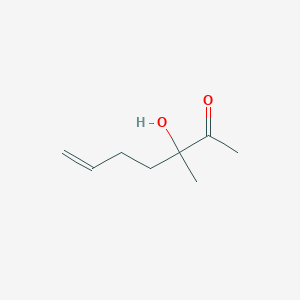
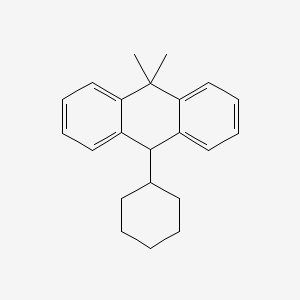

![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
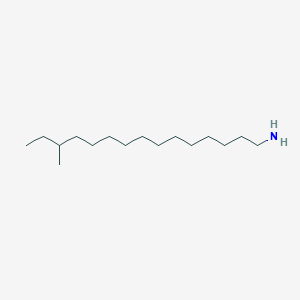
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
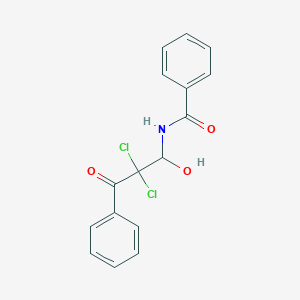
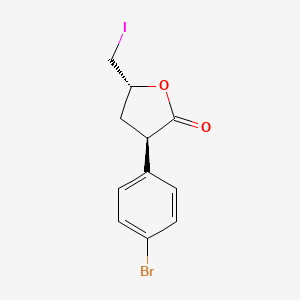
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


